molecular formula C32H42N6O8 B14240720 Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl- CAS No. 399035-39-3

Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl-

Cat. No.: B14240720
CAS No.: 399035-39-3
M. Wt: 638.7 g/mol
InChI Key: DPAYITUQOFLABN-HJNJNAQASA-N
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Description

Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl- is a biologically active peptide composed of five amino acids: glycine, L-threonine, L-tyrosine, L-tryptophan, and L-leucine. This compound is known for its significant biological activity and specific physiological functions, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The purity and stability of the final product are critical, requiring stringent control of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the tryptophan and tyrosine residues, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact pathways depend on the biological context and the specific target proteins involved .

Comparison with Similar Compounds

Similar Compounds

    Glycine, L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: Another peptide with a longer sequence and different biological activity.

    Glycine, L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: Similar in structure but with different amino acid residues.

Uniqueness

The uniqueness of Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl- lies in its specific sequence and the resulting biological activity. Its combination of amino acids confers unique properties that can be exploited for various scientific and medical applications .

Properties

CAS No.

399035-39-3

Molecular Formula

C32H42N6O8

Molecular Weight

638.7 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C32H42N6O8/c1-17(2)12-24(29(43)35-16-27(41)42)36-31(45)26(14-20-15-34-23-7-5-4-6-22(20)23)37-30(44)25(38-32(46)28(33)18(3)39)13-19-8-10-21(40)11-9-19/h4-11,15,17-18,24-26,28,34,39-40H,12-14,16,33H2,1-3H3,(H,35,43)(H,36,45)(H,37,44)(H,38,46)(H,41,42)/t18-,24+,25+,26+,28+/m1/s1

InChI Key

DPAYITUQOFLABN-HJNJNAQASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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